molecular formula C7H5BF4O3 B1343862 (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 503309-10-2

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1343862
M. Wt: 223.92 g/mol
InChI Key: YQMMVZVQAHYXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is a chemical compound with the molecular formula C7H5BF4O3 . It has a molecular weight of 223.92 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The InChI code for (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is 1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.


Physical And Chemical Properties Analysis

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Application 1: Synthesis of Biologically Active Molecules

  • Summary of the Application: This compound is used as a reactant in the synthesis of various biologically active molecules . These molecules have potential applications in the treatment of various diseases.
  • Methods of Application: The exact methods of application can vary depending on the specific molecule being synthesized. Typically, this involves a series of chemical reactions, often including a Suzuki-Miyaura cross-coupling reaction .
  • Results or Outcomes: The outcomes of these syntheses are new molecules with potential biological activity. For example, it has been used in the synthesis of:
    • Lactate dehydrogenase inhibitors, which could potentially be used against cancer cell proliferation .
    • Nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition .
    • PA-824 analogs for use as antituberculosis drugs .

Application 2: Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines

  • Summary of the Application: This compound can be used as a reactant in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines . These compounds are known as orally active phosphodiesterase 10A inhibitors .
  • Results or Outcomes: The outcomes of these syntheses are new molecules with potential biological activity. These molecules can inhibit phosphodiesterase 10A, an enzyme that is involved in various neurological disorders .

Application 3: Preparation of 3-(5-Arylbenzimidazol-2-yl)-1-Oxa-2-Azaspiro[4.5]Decenes

  • Summary of the Application: This compound can be used as a reactant in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes . These compounds are known as transient receptor potential melastatin 8 (TRPM8) antagonists .
  • Results or Outcomes: The outcomes of these syntheses are new molecules with potential biological activity. These molecules can act as TRPM8 antagonists, which could have potential applications in the treatment of various diseases, including cancer and neuropathic pain .

Application 4: Preparation of Phenylboronic Catechol Esters

  • Summary of the Application: This compound can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
  • Results or Outcomes: The outcomes of these syntheses are new molecules with potential applications in the field of polymer electrolytes .

Application 5: Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

  • Summary of the Application: This compound can be used in the diastereoselective synthesis of trisubstituted allylic alcohols . These alcohols are synthesized via rhodium-catalyzed arylation .
  • Results or Outcomes: The outcomes of these syntheses are new molecules with potential applications in the field of organic chemistry .

Safety And Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

[2-fluoro-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMMVZVQAHYXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622229
Record name [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

CAS RN

503309-10-2
Record name [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-4-(trifluoromethoxy)phenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (2.5 M solution in hexanes, 14.1 mL) in THF (30 mL) at −98° C. was added a solution of 4-bromo-3-fluorotrifluoromethoxy-benzene in THF (3 mL). After stirring for 10 min. at −98° C., triisopropyl borate (4.88 mL, 3.98 g, 21 mmol) was added at a rate needed to keep the temperature below −97° C. The reaction mixture was allowed to warm to −30° C. over 30 minutes, re-cooled to −78° C. and stirred at this temperature for 30 min. Concentrated hydrochloric acid (2 mL) was added and the reaction mixture was concentrated under reduced pressure. Dilute hydrochloric acid (0.2 N, 15 mL) was added and the mixture was extracted with ether (3×20 mL). The combined ethereal layers were extracted with dilute sodium hydroxide (0.02 N, 3×30 mL). The combined aqueous extracts were cooled to 0° C., acidified to pH 3.5 using concentrated hydrochloric acid and extracted with ether (3×30 mL). The combined ethereal layers were then washed with water (15 mL) and brine (15 mL), dried over magnesium sulphate and concentrated under reduced pressure to leave 2.3 g of yellow solid. Recrystallisation from hexane afforded pink needles (1.25 g, 41%): mp 89-93° C.; 1H NMR (CDCl3) δ 7.89 (t, 1H), 7.07 (d, 1H), 6.94 (d, 1H), 5.11 (d, 2H); EI/MS 223 m/e (M−1).
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.